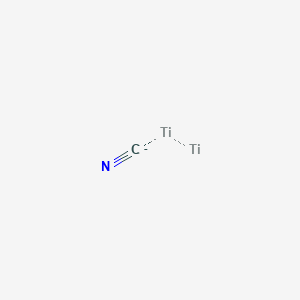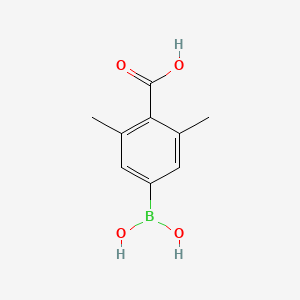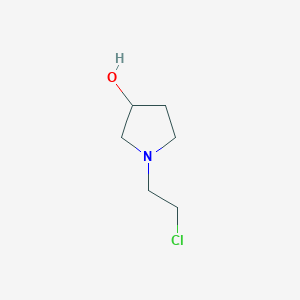
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is an organic compound that features a pyrrole ring and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine typically involves the condensation of a pyrrole derivative with hydroxylamine. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Reactions at the pyrrole ring or the hydroxylamine group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
Oxidation products: Nitroso or nitro compounds.
Reduction products: Amines.
Substitution products: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme mechanisms or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of dyes, pigments, or other functional materials.
Wirkmechanismus
The mechanism of action for (E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxylamine group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole derivatives: Such as pyrrole-2-carboxaldehyde or pyrrole-3-carboxylic acid.
Hydroxylamine derivatives: Like N-methylhydroxylamine or N-phenylhydroxylamine.
Uniqueness
(E)-N-(1H-Pyrrol-3-ylmethylidene)hydroxylamine is unique due to the combination of the pyrrole ring and the hydroxylamine group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H6N2O |
|---|---|
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
N-(1H-pyrrol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H |
InChI-Schlüssel |
BYNPPKBMTMCMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)

![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)


![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)
![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)


![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)

